molecular formula C7H10N2O2S B15239675 2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid

2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B15239675
M. Wt: 186.23 g/mol
InChI Key: HMGMXVYGTJWJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antiviral, and antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid typically involves the reaction of thiazole derivatives with dimethylamine. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects . The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-9(2)4-6-8-3-5(12-6)7(10)11/h3H,4H2,1-2H3,(H,10,11)

InChI Key

HMGMXVYGTJWJMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=C(S1)C(=O)O

Origin of Product

United States

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